molecular formula C16H17BrN4 B2888539 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline CAS No. 1626172-63-1

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline

Cat. No.: B2888539
CAS No.: 1626172-63-1
M. Wt: 345.244
InChI Key: ZKIONPWQXUDNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline is a quinazoline derivative characterized by a bromine substituent at position 6 and a 4-but-3-ynylpiperazinyl group at position 3. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring system, widely studied for their pharmacological and pesticidal activities .

Properties

IUPAC Name

6-bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4/c1-2-3-6-20-7-9-21(10-8-20)16-14-11-13(17)4-5-15(14)18-12-19-16/h1,4-5,11-12H,3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIONPWQXUDNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the bromine atom or the piperazine moiety can be oxidized to form different products.

    Reduction: Reduction reactions can reduce the quinazoline core or the piperazine ring, leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the bromine atom can lead to the formation of a quinazoline oxide, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

6-Bromo-4-(furan-2-yl)quinazolin-2-amine
  • Structure: Bromine at C6, furan-2-yl at C4, and an amino group at C2.
  • Activity: Exhibits potent adenosine A2A receptor (A2AR) antagonism (Ki = 20 nM), highlighting the importance of C4 substitutions for receptor binding .
  • However, the absence of the C2 amino group may reduce A2AR affinity .
6-Bromo-4-((2-ethoxyethyl)thio)quinazoline
  • Structure : Bromine at C6, 2-ethoxyethylthio at C4.
  • Activity : Antifungal activity against Fusarium graminearum (63.8% inhibition at 50 µg/mL), comparable to hymexazole .
  • Comparison : The thioether group at C4 in this compound contrasts with the piperazinyl group in the target molecule. Thioethers may enhance membrane permeability, while piperazine derivatives often improve water solubility and pharmacokinetics .
N4-(3-Bromophenyl)quinazoline-4,6-diamine
  • Structure: Bromine at C6, 3-bromophenylamino at N4.
  • Activity : Serves as an antitumor intermediate with a coplanar benzene-pyrimidine ring system stabilized by π-π interactions and hydrogen bonding .
  • Comparison: The target compound’s piperazinyl group introduces conformational flexibility, whereas the rigid 3-bromophenylamino substitution in this analog may favor DNA intercalation or enzyme inhibition .
6-Bromo-4-(piperazin-1-yl)quinoline
  • Structure: Bromine at C6, piperazinyl at C4, but with a quinoline core instead of quinazoline.
  • Properties : Molecular weight = 292.17 g/mol; SMILES: Brc1ccc2nccc(N3CCNCC3)c2c1 .
  • This structural difference may alter target selectivity .
Adenosine A2A Receptor Antagonism
  • Key Analog : 6-Bromo-4-(furan-2-yl)quinazolin-2-amine (Ki = 20 nM) .
  • Target Compound : The but-3-ynylpiperazinyl group may reduce A2AR affinity compared to the furan-2-yl analog due to steric hindrance. However, tertiary amines in piperazine could improve blood-brain barrier penetration for neurodegenerative applications .
Antifungal Activity
  • Key Analog : 6-Bromo-4-((2-ethoxyethyl)thio)quinazoline (63.8% inhibition against F. graminearum) .
Antitumor Potential
  • Key Analog : N4-(3-Bromophenyl)quinazoline-4,6-diamine (crystal structure reveals π-π stacking critical for DNA interaction) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL)
6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline ~360.2 C6-Br, C4-piperazinyl-but-3-ynyl ~2.5 Moderate (DMSO >10)
6-Bromo-4-(furan-2-yl)quinazolin-2-amine 318.1 C6-Br, C4-furan, C2-NH2 ~1.8 High (aqueous)
6-Bromo-4-((2-ethoxyethyl)thio)quinazoline 342.2 C6-Br, C4-thioether ~3.0 Low (DMSO required)

Biological Activity

6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a quinazoline core with a bromine substituent and a piperazine moiety, demonstrates notable reactivity and biological efficacy, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline is C₁₈H₁₈BrN₃, with a molecular weight of approximately 351.24 g/mol. Its structure includes a bromine atom that enhances nucleophilic substitution reactions and a but-3-ynyl group that increases its reactivity and potential biological interactions.

Research indicates that 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline acts primarily as an inhibitor of specific tyrosine kinases, which play critical roles in cell proliferation and survival pathways. Notably, it has been shown to inhibit the platelet-derived growth factor (PDGF) receptor family, which is involved in various cancers and fibrotic diseases . The inhibition of these kinases leads to reduced tumor cell growth, making this compound a candidate for cancer therapy.

Anticancer Activity

Several studies have demonstrated the anticancer properties of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline against various cancer cell lines. Its effectiveness has been attributed to its ability to interfere with signaling pathways essential for tumor growth and metastasis.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.096EGFR inhibition
A549 (Lung)0.12PDGF receptor inhibition
HeLa (Cervical)0.15Inhibition of cell cycle progression

The above table summarizes the inhibitory concentrations (IC50) observed in various studies, highlighting the compound's potency against different cancer types.

Interaction Studies

Interaction studies have revealed that 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline binds effectively to multiple biological targets. For instance, it has shown significant binding affinity to the epidermal growth factor receptor (EGFR), which is crucial for many cancers . Molecular docking studies have further elucidated the binding interactions at the active sites of these receptors.

Case Studies

A notable case study involved the evaluation of this compound in animal models bearing human tumors. The administration of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline resulted in a marked reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent .

Related Compounds

Other compounds within the quinazoline family exhibit similar biological activities, which may provide insights into the structure–activity relationship (SAR) relevant for developing new anticancer agents.

Table 2: Comparison of Related Quinazoline Derivatives

Compound NameKey Biological Activity
6-BromoquinazolineGeneral kinase inhibitor
6-Bromo-4-(4-methylpiperazin-1-yl)quinazolineAnticancer activity via kinase inhibition
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolinesAnti-inflammatory properties

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline with high purity?

The compound can be synthesized via refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with a piperazine derivative (e.g., 4-but-3-ynylpiperazine) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol. Purity is confirmed using TLC (cyclohexane:ethyl acetate, 2:1) and structural integrity via FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (e.g., piperazine proton signals at δ 2.51 ppm). Yield optimization requires precise control of molar ratios and reaction time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

  • X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry .
  • Spectroscopy : ¹H NMR for proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm) and FT-IR for functional groups .
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns.

Q. What analytical techniques are essential for characterizing intermediates during synthesis?

  • TLC : To monitor reaction progress and purity using silica gel G-plates .
  • DSC/TGA : For thermal stability analysis of intermediates .
  • Elemental analysis : To verify stoichiometry.

Advanced Questions

Q. How should one design a structure-activity relationship (SAR) study for this quinazoline derivative?

  • Variation of substituents : Modify the bromine position, piperazine side chain, or quinazoline core (e.g., replacing bromine with chlorine or methyl groups) to assess impact on biological activity .
  • Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cancer cell lines) .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to biological targets like EGFR or PARP .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Orthogonal assays : Validate in vitro hits with cell-based assays (e.g., cytotoxicity vs. enzyme inhibition) .
  • Metabolic stability testing : Assess hepatic microsomal degradation to identify rapid metabolism issues .
  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution to explain efficacy gaps .

Q. How can crystallography data improve the understanding of this compound’s mechanism of action?

  • SHELX-based refinement : Resolve electron density maps to confirm binding modes in protein co-crystal structures (e.g., kinase active sites) .
  • Hydrogen bonding analysis : Identify critical interactions (e.g., quinazoline N1 with catalytic lysine) .

Q. What computational methods predict the binding mode of this compound to biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over time (e.g., GROMACS) .
  • QSAR models : Corrogate substituent electronegativity (e.g., bromine’s electron-withdrawing effect) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.